PEG6 Linker Length Optimizes Ternary Complex Geometry and Degradation Efficiency Compared to Shorter PEG4 and PEG2 Analogs
Linker length is a primary determinant of PROTAC degradation efficiency. A systematic study of VHL-recruiting PROTACs targeting SHP2 demonstrated that a linker length of 13 atoms (comparable to the PEG6 linker in (S,R,S)-AHPC-PEG6-AZIDE) achieved >95% protein degradation, while a shorter 11-atom linker (comparable to a PEG4-based construct) achieved only 36–51% degradation, and an even shorter 10-atom linker (PEG2-like) exhibited negligible activity [1]. This class-level inference underscores that the specific spatial reach provided by a PEG6 spacer is often critical for optimal ternary complex formation, whereas shorter PEG4 or PEG2 analogs may fail to induce efficient ubiquitination [1][2].
| Evidence Dimension | Target Protein Degradation (% at 1 µM, 16 h) |
|---|---|
| Target Compound Data | ~13-atom linker (PEG6-comparable) >95% degradation (inferred from SHP2 PROTAC series) |
| Comparator Or Baseline | 11-atom linker (PEG4-comparable): 36–51% degradation; 14-atom linker (PEG8-comparable): 16% degradation |
| Quantified Difference | ~2–2.6× degradation improvement vs. PEG4-comparable linker; >5× improvement vs. PEG8-comparable linker |
| Conditions | SHP2 PROTACs in HEK293 cells, 16 h treatment [1] |
Why This Matters
Procurement of (S,R,S)-AHPC-PEG6-AZIDE is essential for building PROTAC libraries that empirically sample the optimal linker length window, avoiding the risk of inactive degrader designs associated with shorter PEG2/PEG4 or longer PEG8 linkers.
- [1] PMC Molecules. Table 2. Degradation results of second generation SHP2 PROTACs constructed using compound 4 and a VHL ligand 1. Molecules. 2023;28(19):6947. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. 2025. View Source
